Comparative Purity and Procurement Feasibility of 3-[(4-Bromophenoxy)methyl]-4-methoxybenzohydrazide
The procurement of 3-[(4-Bromophenoxy)methyl]-4-methoxybenzohydrazide is defined by specific purity and availability constraints. Unlike more common benzohydrazides, this compound is not widely available. The compound is offered by BOC Sciences with a purity specification of >95%, which is a common baseline for research chemicals . However, the same compound has been listed as 'Discontinued' by another supplier, CymitQuimica, indicating potential supply chain fragility . This contrasts with structurally related analogs like 3-[(4-bromophenoxy)methyl]benzohydrazide (CAS 406470-89-1), which have been more widely listed by suppliers, suggesting a difference in commercial availability .
| Evidence Dimension | Commercial Availability and Purity |
|---|---|
| Target Compound Data | Purity: >95%; Availability: Listed but some suppliers discontinued |
| Comparator Or Baseline | 3-[(4-bromophenoxy)methyl]benzohydrazide (CAS 406470-89-1): Listed by multiple suppliers; typical purity for research use. |
| Quantified Difference | Qualitative difference in market presence and supplier-reported availability. |
| Conditions | Commercial vendor catalogs (BOC Sciences, CymitQuimica, ChemicalBook). |
Why This Matters
Procurement decisions must account for this compound's more limited and potentially unstable commercial availability compared to its non-methoxylated analog, which can impact project timelines and cost.
